(3S, 4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride

Description

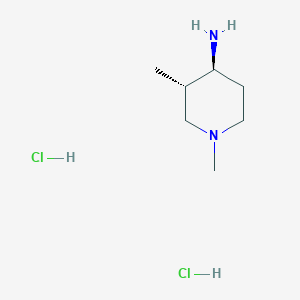

(3S,4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is a chiral piperidine derivative characterized by two methyl groups at positions 1 and 3 of the piperidine ring and an amine group at position 3. Its stereochemical configuration (3S,4S) confers distinct physicochemical and pharmacological properties.

Properties

IUPAC Name |

(3S,4S)-1,3-dimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(2)4-3-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGNKRYLHNGLKX-JFYKYWLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@H]1N)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S, 4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Amination: The amine group at the 4 position can be introduced through reductive amination using an appropriate aldehyde or ketone and a reducing agent such as sodium borohydride.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S, 4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

(3S, 4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as:

- Analgesics : Compounds derived from this amine have shown promise in pain management.

- Antidepressants : Research indicates potential applications in treating mood disorders through modulation of neurotransmitter systems.

Neuropharmacology

The compound's piperidine structure is significant in neuropharmacological studies:

- Receptor Modulation : It has been investigated for its effects on neurotransmitter receptors, particularly in relation to dopamine and serotonin pathways.

- Cognitive Enhancers : Preliminary studies suggest that derivatives may enhance cognitive functions and memory.

Research has highlighted the biological activity of this compound:

- Antimicrobial Properties : Studies have shown that certain derivatives possess antimicrobial activity against a range of pathogens.

- Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3S, 4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences in Substituents and Bioactivity

Steric and Electronic Effects: The 1,3-dimethyl groups in the target compound reduce conformational flexibility compared to bulkier substituents like diphenylmethoxy (in CAS 65214-86-0) or benzyl (in CAS 477600-68-3). This likely enhances metabolic stability but may reduce receptor-binding affinity in certain targets .

4-(Diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) is documented in safety data sheets (SDS), indicating industrial or research use rather than direct therapeutic application .

Safety and Regulatory Data: Limited toxicity data are available for the target compound. However, 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7), a dopamine analog, has well-characterized neuroactivity and safety profiles due to its role in neurotransmitter pathways .

Biological Activity

(3S, 4S)-1,3-Dimethyl-piperidin-4-ylamine dihydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its structure features a piperidine ring with methyl substitutions and an amine group, which contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C7H18Cl2N2

- Molecular Weight : 195.14 g/mol

- CAS Number : 1354486-07-9

- Solubility : Enhanced by the dihydrochloride form, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as both an agonist and antagonist, modulating various biochemical pathways.

- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites, preventing substrate interaction.

- Receptor Modulation : The compound can affect neurotransmitter receptors, influencing neurological functions.

Biological Activity Overview

The compound has been investigated for several biological activities:

-

Neuropharmacological Effects :

- Potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Studies have shown that similar piperidine derivatives exhibit antipsychotic and antidepressant effects.

- Antimicrobial Activity :

- Antitumor Activity :

Case Study 1: Neuropharmacological Applications

A study focused on the synthesis of piperidine derivatives for treating schizophrenia highlighted the role of this compound as a precursor for developing novel antipsychotic medications. The findings suggested that compounds with similar structural features could effectively target dopamine receptors .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives containing piperidine rings were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.